4-Chloro-N-pyridin-4-yl-benzenesulfonamide
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Overview
Description
4-Chloro-N-pyridin-4-yl-benzenesulfonamide is a compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a chlorine atom and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-pyridin-4-yl-benzenesulfonamide typically involves the sulfonation of aryl or heteroarylamines. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with pyridin-4-amine in the presence of a base such as pyridine or acetone . The reaction is usually carried out under dry conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-pyridin-4-yl-benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The pyridine ring can engage in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Coupling: Palladium catalysts and boron reagents are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Chloro-N-pyridin-4-yl-benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antimicrobial and antiviral activities. The compound’s structure allows it to interact with biological targets, making it a candidate for drug development.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a tool in studying enzyme inhibition and protein interactions due to its ability to bind to specific molecular targets.
Mechanism of Action
The mechanism of action of 4-Chloro-N-pyridin-4-yl-benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity . Additionally, the pyridine ring can engage in π-π interactions with aromatic residues, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitrophenyl-pyridin-4-yl-methanone: This compound shares the pyridine and chlorobenzene moieties but differs in the functional groups attached to the benzene ring.
N-(pyridin-2-yl)benzenesulfonamide: Similar in structure but with the pyridine ring attached at a different position.
Uniqueness
4-Chloro-N-pyridin-4-yl-benzenesulfonamide is unique due to the specific positioning of the chlorine atom and the sulfonamide group, which can influence its reactivity and binding properties. This unique structure allows for distinct interactions with biological targets, making it a valuable compound in medicinal chemistry and other scientific fields.
Properties
IUPAC Name |
4-chloro-N-pyridin-4-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c12-9-1-3-11(4-2-9)17(15,16)14-10-5-7-13-8-6-10/h1-8H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XREIWXALDBVKJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=CC=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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